Oxazole-2-carboxylic acid hydrazide
Overview
Description
Oxazole-2-carboxylic acid hydrazide is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
Oxazole derivatives are known to have a wide spectrum of biological activities Oxazole derivatives have been reported to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The presence of hetero atoms or groupings in these compounds imparts preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives are known to affect various biological pathways due to their wide spectrum of biological activities . For instance, some oxazole derivatives have been reported to inhibit leukotriene biosynthesis, which plays a role in inflammation .
Result of Action
Oxazole derivatives have been reported to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Action Environment
The synthesis of oxazole derivatives has been reported to be performed in eco-friendly catalytic systems , suggesting that environmental factors may play a role in the synthesis of these compounds.
Biochemical Analysis
Biochemical Properties
Oxazole-2-carboxylic acid hydrazide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, this compound can bind to proteins, altering their conformation and activity. This interaction can lead to changes in cellular processes, such as gene expression and metabolism .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can modulate cell signaling pathways by inhibiting enzymes like tyrosine kinases, which play a role in transmitting signals from the cell surface to the nucleus . This inhibition can result in altered gene expression and changes in cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, by inhibiting tyrosine kinases, this compound can disrupt cell signaling pathways, resulting in changes in gene expression and cellular function . Additionally, this compound can interact with DNA, potentially affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular processes, such as altered gene expression and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism . Additionally, this compound can affect the levels of metabolites, such as ATP and NADH, which are essential for cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to transport proteins that facilitate its entry into the cell, where it can exert its effects on cellular processes . The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and affect gene expression . Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-2-carboxylic acid hydrazide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under semiaqueous conditions to directly yield oxadiazoles .
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxazole-2-carboxylic acid hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used to oxidize oxazolines to oxazoles.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: Substitution reactions often involve nucleophilic reagents that target the nitrogen or oxygen atoms in the oxazole ring.
Major Products
The major products formed from these reactions include various substituted oxazoles and oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Oxazole-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered heterocyclic compound with similar biological activities.
Oxadiazole: Known for its low lipophilicity and use as a carbonyl bioisostere in drug development.
Thiazole: Contains sulfur instead of oxygen and exhibits a different spectrum of biological activities.
Uniqueness
Oxazole-2-carboxylic acid hydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,3-oxazole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJFZRUFEGHQQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459698 | |
Record name | 1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90831-48-4 | |
Record name | 1,3-oxazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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